4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one is an organic compound that belongs to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyridinone precursor, followed by the introduction of the benzyloxy group. The reaction conditions often require the use of specific reagents such as bromine, iodine, and benzyl alcohol, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or to convert the pyridinone ring to other structures.
Substitution: The bromo and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to enzymes or receptors, while the bromo and iodo substituents can participate in halogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: This compound shares the benzyloxy group but differs in the presence of a methoxy group and an aldehyde functional group.
Uniqueness
4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromo and iodo groups, along with the benzyloxy and methyl groups, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
920490-91-1 |
---|---|
Molecular Formula |
C13H11BrINO2 |
Molecular Weight |
420.04 g/mol |
IUPAC Name |
3-bromo-5-iodo-1-methyl-4-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C13H11BrINO2/c1-16-7-10(15)12(11(14)13(16)17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
RJFCZHNDWJALRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C(C1=O)Br)OCC2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.